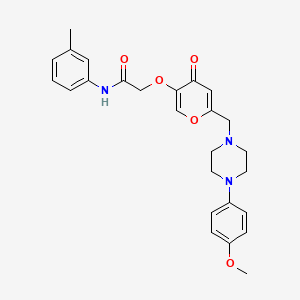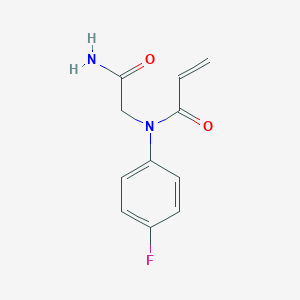
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide, also known as AF1Q or BCL-11B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AF1Q has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for future cancer therapies.
Mechanism of Action
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide specifically targets the anti-apoptotic protein Bcl-2, leading to the activation of the pro-apoptotic protein Bax and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This leads to the activation of caspase enzymes and subsequent cleavage of various cellular proteins, ultimately resulting in cell death. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Advantages and Limitations for Lab Experiments
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied for its anti-cancer effects, with numerous studies demonstrating its efficacy in various cancer cell lines.
However, there are also some limitations to using N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that could complicate interpretation of experimental results. Additionally, the optimal concentration and duration of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide treatment may vary depending on the specific experimental conditions, making it important to carefully optimize experimental protocols.
Future Directions
There are several potential future directions for research on N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide. One area of interest is in developing combination therapies that incorporate N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide with other chemotherapy drugs. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been shown to enhance the efficacy of chemotherapy drugs, and further research in this area could lead to the development of more effective cancer treatments.
Another potential direction for research is in identifying biomarkers that can predict response to N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide treatment. This could help to identify patients who are most likely to benefit from N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide therapy and optimize treatment strategies.
Finally, further research is needed to fully understand the mechanism of action of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide and identify any potential off-target effects. This will be important for ensuring the safety and efficacy of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide as a potential cancer therapy.
Synthesis Methods
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-hydroxybenzylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-3-hydrazinobenzylidene ethyl acetoacetate, which is subsequently reacted with acetic anhydride to form N-(4-fluorophenyl)-3-acetoacetylamino-2-hydrazinobutyramide. Finally, this intermediate is reacted with ethyl chloroacetate to form N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and leukemia. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapies.
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-11(16)14(7-10(13)15)9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNCZNCYWRFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC(=O)N)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(carbamoylmethyl)-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

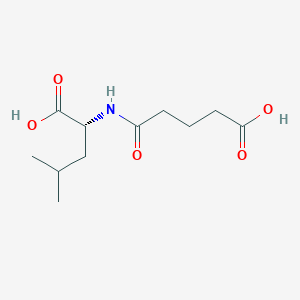
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
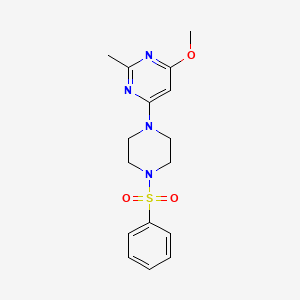
![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

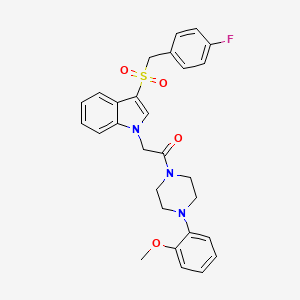
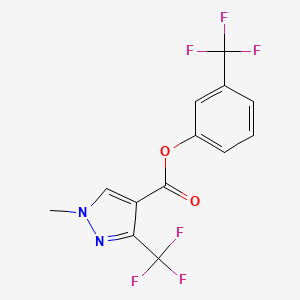
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)


